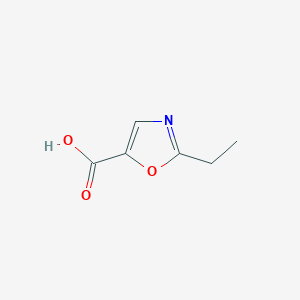

2-Ethyloxazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-5-7-3-4(10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQMHPHKZAACBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Ethyloxazole 5 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position is a versatile handle for various derivatization reactions, including esterification, amidation, decarboxylation, and reduction.

Esterification and Amidation Protocols for Carboxylate Derivatization

The conversion of the carboxylic acid to esters and amides is a fundamental transformation for modifying the molecule's properties.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, and water is removed as it forms. masterorganicchemistry.comchemguide.co.uk For 2-Ethyloxazole-5-carboxylic acid, this reaction proceeds by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Amidation: Direct amidation of carboxylic acids with amines is challenging but can be achieved using coupling agents or by activating the carboxylic acid. lookchemmall.com Common methods involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine. rsc.org One-pot syntheses using thionyl chloride (SOCl₂) as an activator have proven effective for creating secondary and tertiary amides from various carboxylic acids and amines, a protocol applicable to this compound. rsc.org Another approach involves the use of activating agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which facilitates the chemoselective amidation under mild, basic conditions. lookchemmall.com The synthesis of various oxazolone (B7731731) carboxamides has been demonstrated through reactions with corresponding isocyanates, indicating another viable route for derivatization. nih.gov

Table 1: Representative Esterification and Amidation Protocols

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), conc. H₂SO₄, Heat | Ester (e.g., Ethyl 2-ethyloxazole-5-carboxylate) | masterorganicchemistry.comchemguide.co.uk |

Decarboxylation and Decarboxylative Coupling Reactions

The removal or replacement of the carboxyl group opens up pathways to other substituted oxazoles.

Decarboxylation: Decarboxylation involves the removal of the -COOH group, which is typically replaced by a hydrogen atom. libretexts.org For heteroaromatic carboxylic acids, this can often be achieved by heating the compound in the presence of a catalyst. organic-chemistry.orggoogle.com A common laboratory method involves heating the sodium salt of the carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). libretexts.org Another effective protocol for the protodecarboxylation of heteroaromatic carboxylic acids uses a silver carbonate (Ag₂CO₃) catalyst in dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org Oxidative decarboxylation presents an alternative pathway where arylacetic acids are converted to carbonyl compounds using an oxidant like singlet molecular oxygen. ias.ac.in

Decarboxylative Coupling: Decarboxylative cross-coupling reactions are powerful methods for forming new carbon-carbon bonds by reacting a carboxylic acid with an organic halide, catalyzed by a transition metal. wikipedia.orgrsc.org These reactions use the carboxylic acid as a readily available and stable alternative to organometallic reagents. wikipedia.org Palladium-catalyzed reactions have been shown to couple heteroaromatic carboxylic acids with aryl halides, proceeding through an initial oxidative addition of the halide to the palladium center, followed by palladation of the heterocycle and subsequent expulsion of CO₂. wikipedia.org This strategy allows for the synthesis of C5-arylated oxazoles from this compound.

Table 2: Decarboxylation and Decarboxylative Coupling Conditions

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Protodecarboxylation | Soda Lime, Heat | 2-Ethyloxazole | libretexts.org |

| Protodecarboxylation | Ag₂CO₃, Acetic Acid, DMSO | 2-Ethyloxazole | organic-chemistry.org |

| Oxidative Decarboxylation | Oxidant (e.g., ¹O₂), Base | 2-Ethyl-1,3-oxazole-5-carbaldehyde | ias.ac.in |

| Decarboxylative Coupling | Aryl Halide, Pd Catalyst, Base | 5-Aryl-2-ethyloxazole | wikipedia.org |

Reduction Chemistry of the Carboxylic Acid Group

The carboxylic acid can be reduced to a primary alcohol, providing the corresponding hydroxymethyl oxazole (B20620). This transformation typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, effectively adding two hydride equivalents to the carbonyl carbon. libretexts.org The resulting product, (2-ethyl-1,3-oxazol-5-yl)methanol, is a useful building block for further synthetic modifications.

Reactivity of the Oxazole Ring System

The oxazole ring is an electron-rich heterocycle, but its reactivity is modulated by the presence of the electron-donating ethyl group at C2 and the electron-withdrawing carboxylic acid group at C5.

Electrophilic Aromatic Substitution Reactions on the Oxazole Nucleus

Oxazoles, like other five-membered heterocycles such as furans and pyrroles, are generally more susceptible to electrophilic attack than benzene (B151609). wikipedia.org The heteroatoms in the ring can stabilize the cationic intermediate formed during the substitution. wikipedia.org For the oxazole ring, the typical order of reactivity for electrophilic substitution is C4 > C5 > C2. pharmaguideline.com

In this compound, the C5 position is blocked by the carboxylic acid group. The carboxylic acid is a deactivating, meta-directing group in traditional aromatic systems due to its electron-withdrawing nature. numberanalytics.com However, in the context of the oxazole ring, the primary site for electrophilic attack would be the C4 position. The ethyl group at C2 is weakly activating. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, are expected to occur preferentially at the C4 position of the oxazole ring. pharmaguideline.com The reaction conditions may need to be carefully controlled due to the deactivating effect of the carboxyl group. numberanalytics.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product | Reference |

|---|---|---|---|

| Nitration | NO₂⁺ | 2-Ethyl-4-nitrooxazole-5-carboxylic acid | pharmaguideline.com |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-2-ethyloxazole-5-carboxylic acid | lumenlearning.com |

| Sulfonation | SO₃ / H₂SO₄ | 2-Ethyl-5-carboxyoxazole-4-sulfonic acid | lumenlearning.com |

Nucleophilic Addition and Ring-Opening Pathways

The oxazole ring can undergo nucleophilic attack, which often leads to ring-opening rather than simple substitution. pharmaguideline.com The most electron-deficient carbon atom in the oxazole ring is the C2 position, making it the primary target for strong nucleophiles or metallation. pharmaguideline.com

In the case of this compound, the presence of the ethyl group at C2 may sterically hinder direct attack at this position. However, under forcing conditions or with specific reagents, nucleophilic attack can lead to cleavage of the oxazole ring. For instance, treatment with strong bases could potentially lead to deprotonation and subsequent ring-opening to form an isonitrile enolate intermediate. nih.gov Furthermore, studies on related oxazole derivatives have shown that the ring can be unstable to hydrolytic ring-opening, particularly when substituted with certain functional groups. nih.gov Cationic ring-opening polymerization of 2-oxazolines is a well-known process, and while this specific compound has a carboxylic acid instead of being a simple oxazoline (B21484), it highlights the inherent susceptibility of the oxazole core to ring-opening under certain catalytic conditions. beilstein-journals.org

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Oxazole Core

Transition-metal catalysis provides a powerful toolkit for the functionalization of heterocyclic compounds, and the oxazole core is no exception. scispace.comlibretexts.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, which is crucial for synthesizing complex molecules from simpler precursors. For a substrate like this compound, cross-coupling reactions can theoretically be directed at the C4 position, the C5 position (by modifying the carboxylic acid), or even the C2 position via C-H activation, although the latter is less common when a substituent is already present.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org While no direct Suzuki-Miyaura coupling of this compound itself has been documented, the extensive literature on oxazole functionalization provides a clear blueprint for how such transformations could be achieved. acs.org

The most common strategy involves the pre-functionalization of the oxazole ring with a suitable leaving group, typically a halogen or a triflate. For the target molecule, this would involve halogenation at the C4 position, the only available C-H bond on the ring. For instance, bromination of an oxazole-5-carboxylate has been achieved using N-Bromosuccinimide (NBS), creating a handle for subsequent coupling. chemrxiv.org Once the 4-halo-2-ethyloxazole-5-carboxylic acid (or its ester derivative) is formed, it can be coupled with a variety of aryl or heteroaryl boronic acids.

Protocols for the Suzuki coupling of halo-oxazoles are well-established. acs.org These reactions typically employ a Pd(0) catalyst, which can be generated in situ from a Pd(II) precatalyst, along with a phosphine (B1218219) ligand and a base. Microwave-assisted protocols have been shown to significantly accelerate these couplings, leading to high yields in short reaction times. acs.org

| Entry | Oxazole Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Aryl-4-triflyloxyoxazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 95 |

| 2 | 4-Aryl-2-chlorooxazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 88 |

| 3 | 2,4-Dihalooxazole | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 75 |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Functionalized Oxazoles (Data adapted from analogous systems). acs.org

An alternative, though less direct, route could involve a decarbonylative Suzuki-Miyaura coupling. researchgate.net In this approach, the carboxylic acid itself acts as the coupling partner, leading to the formation of a C-C bond with concomitant extrusion of carbon dioxide. However, this strategy is more established for aryl carboxylic acids and its application to oxazole-5-carboxylic acids remains an area for further exploration.

Direct C-H activation offers a more atom-economical and streamlined approach to functionalization, avoiding the need for pre-halogenation of the substrate. organic-chemistry.org This strategy involves the direct coupling of a C-H bond with an aryl or alkenyl halide. For this compound, the most likely site for direct C-H functionalization is the C4 position, which is the most acidic C-H bond on the heterocyclic ring, although its acidity is influenced by the opposing electronic effects of the C2-ethyl and C5-carboxyl groups.

Palladium-catalyzed direct arylation of oxazoles has been successfully demonstrated, typically proceeding with high regioselectivity at either the C2 or C5 position in unsubstituted oxazoles. organic-chemistry.orgnih.gov In a 2,5-disubstituted system like the title compound, the reaction would be directed to C4. Studies on related 2,5-disubstituted oxazoles have shown that direct arylation at the 5-position is feasible, suggesting that functionalizing the C4-position of the title compound is viable. scispace.comrsc.org The reaction generally requires a palladium catalyst, a ligand, a base, and an aryl halide partner.

| Entry | Oxazole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Phenyloxazole | 4-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 85 (at C5) |

| 2 | 5-Phenyloxazole | 4-Bromobenzonitrile | Pd(PPh₃)₄ | t-BuOLi | Dioxane | 78 (at C2) |

| 3 | 2-(p-Tolyl)oxazole | Iodobenzene | Pd(dppf)Cl₂ / PPh₃ | Ag₂CO₃ | Water | 85 (at C5) |

Table 2: Conditions for Direct C-H Arylation of Oxazoles (Data from analogous systems). scispace.comorganic-chemistry.org

A significant challenge in the direct arylation of this compound is the presence of the acidic carboxylic proton, which can compete with C-H activation by reacting with the base or catalyst. nih.gov This may necessitate the use of the corresponding ester (e.g., methyl or ethyl ester) as the substrate, with a final hydrolysis step to regenerate the carboxylic acid.

Chemo- and Regioselective Functionalization of the Ethyl Substituent

Selectively modifying the ethyl group at the C2 position without affecting the oxazole ring or the carboxylic acid presents a considerable synthetic challenge. The α-methylene protons of the ethyl group are activated by the adjacent oxazole ring, making them susceptible to deprotonation or radical abstraction. However, the C4 proton on the oxazole ring is also acidic, and the carboxylic acid proton is the most acidic site in the molecule.

Potential strategies for functionalizing the ethyl group could include:

Radical Halogenation: Conditions employing reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) could potentially lead to selective bromination at the α-position of the ethyl group. This would create a new electrophilic handle for subsequent nucleophilic substitution or elimination reactions. However, careful optimization would be required to prevent competitive reaction at the oxazole ring.

Deprotonation and Alkylation: The use of a strong, non-nucleophilic base could selectively deprotonate the α-position of the ethyl group, forming a carbanion. This anion could then be trapped with an electrophile (e.g., an alkyl halide or an aldehyde). The success of this approach would depend critically on finding a base that selectively deprotonates the ethyl group over the C4 position of the ring. The use of sterically hindered lithium amide bases at low temperatures might favor this pathway.

Currently, there is a lack of specific literature precedents for the selective functionalization of a C2-alkyl group on an oxazole that also bears a C5-carboxylic acid. Such transformations would require careful control of reaction conditions to manage the competing reactive sites within the molecule.

Mechanistic Investigations of Key Transformations Involving this compound

While specific mechanistic studies on this compound are not available, the mechanisms of the key transformations discussed above are well-understood from studies on analogous heterocyclic systems.

For the Suzuki-Miyaura coupling of a hypothetical 4-halo-2-ethyloxazole-5-carboxylate, the reaction is believed to follow a standard catalytic cycle. libretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond at the C4 position of the oxazole ring, forming a Pd(II)-oxazolyl intermediate.

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. organic-chemistry.org

Reductive Elimination: This final step involves the formation of the new C-C bond between the oxazole C4 position and the aryl group, while regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

For direct C-H arylation , the mechanism is more debated and can vary depending on the specific catalyst system and substrates. One commonly proposed pathway is the Concerted Metalation-Deprotonation (CMD) mechanism. nih.govmdpi.com

C-H Activation: A Pd(II) species, often a palladium acetate (B1210297) complex, coordinates to the oxazole. The C4-H bond is then cleaved in a concerted step involving the palladium center and a basic ligand (or external base), forming a palladacycle intermediate. The pKa of the C-H bond is a critical factor in this step. nih.gov

Oxidative Addition/Reductive Elimination or σ-Bond Metathesis: The resulting palladacycle can then react with the aryl halide. This may proceed through oxidative addition of the aryl halide to form a Pd(IV) intermediate, followed by reductive elimination of the product. Alternatively, a direct σ-bond metathesis could occur.

In all these transformations, the electronic nature of the 2-ethyl (electron-donating) and 5-carboxylic (electron-withdrawing) groups would significantly influence the reactivity of the oxazole ring and the stability of the organometallic intermediates, thereby affecting reaction rates and selectivity.

Spectroscopic and Structural Elucidation Methodologies of 2 Ethyloxazole 5 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentuchile.cltib.eu

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 2-Ethyloxazole-5-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of its atomic arrangement and connectivity.

Based on established chemical shift principles for similar structures, the following spectral data are predicted:

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ (Ethyl) | ~1.4 | Triplet (t) | ~7.5 |

| CH₂ (Ethyl) | ~3.0 | Quartet (q) | ~7.5 |

| H4 (Oxazole) | ~8.2 | Singlet (s) | N/A |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (Ethyl) | ~12 |

| CH₂ (Ethyl) | ~25 |

| C4 (Oxazole) | ~128 |

| C5 (Oxazole) | ~140 |

| C2 (Oxazole) | ~163 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the complete bonding network. studylib.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key cross-peak would be observed between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. sdsu.edu It provides a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) couplings between protons and carbons, which helps to piece together the molecular fragments. sdsu.edulibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key NOESY correlation would be expected between the ethyl group's methylene (CH₂) protons and the proton at the C4 position of the oxazole (B20620) ring, confirming their spatial proximity.

Predicted 2D NMR Correlations

| 2D Experiment | Correlated Nuclei | Expected Observation |

|---|---|---|

| COSY | CH₂ / CH₃ (Ethyl) | Cross-peak confirms the ethyl fragment. |

| HSQC | CH₃ protons / CH₃ carbon | Direct one-bond correlation. |

| CH₂ protons / CH₂ carbon | Direct one-bond correlation. | |

| H4 proton / C4 carbon | Direct one-bond correlation. | |

| HMBC | CH₂ protons / C2 (Oxazole) | 2-bond correlation confirms ethyl attachment at C2. |

| CH₂ protons / CH₃ carbon | 2-bond correlation within the ethyl group. | |

| H4 proton / C2 (Oxazole) | 3-bond correlation across the ring. | |

| H4 proton / C5 (Oxazole) | 2-bond correlation. |

While solution-state NMR provides data on molecules in a solvated state, solid-state NMR (ssNMR) offers valuable information about the compound in its crystalline or amorphous solid form. For this compound, ssNMR could be used to study polymorphism (the existence of multiple crystal forms) and to probe intermolecular interactions, particularly the hydrogen bonding of the carboxylic acid groups, which often form dimers in the solid state.

Vibrational Spectroscopy for Functional Group and Molecular Structure Analysis (Infrared and Raman)nist.govcapes.gov.br

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. For this compound, the most prominent features would be the very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer and the strong C=O stretch. nist.gov The oxazole ring itself has characteristic stretching and bending vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and symmetric vibrations. It would complement the IR data, providing clearer signals for the C=C and C=N bonds within the aromatic oxazole ring. researchgate.net

Predicted Vibrational Spectroscopy Data

| Functional Group/Bond | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Weak | Characteristic broad absorption due to hydrogen bonding. |

| C-H (Aliphatic) | 2850-3000 | Strong | Stretching vibrations of the ethyl group. |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | Medium | Position indicates a conjugated carboxylic acid, likely a dimer. |

| C=N (Oxazole Ring) | ~1610-1650 | Strong | Ring stretching vibration. |

| C=C (Oxazole Ring) | ~1500-1580 | Strong | Ring stretching vibration. |

| C-O (Carboxylic Acid) | ~1210-1320 | Medium | C-O stretching coupled with O-H bending. |

Electronic Spectroscopy (UV-Visible Spectroscopy) for Conjugation and Electronic Transition Analysisglobalresearchonline.netjournalspub.com

UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. It is particularly useful for analyzing conjugated systems. The oxazole ring, being aromatic and conjugated with the carboxylic acid group, is expected to exhibit characteristic absorptions.

The primary absorptions would be due to π → π* transitions within the conjugated system. The presence of the oxygen and nitrogen heteroatoms also allows for n → π* transitions, which are typically weaker. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the solvent used. For this compound, λmax values are predicted to be in the range of 250-290 nm, based on data from similarly substituted oxazole derivatives. acs.orgnih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation (EI, ESI, HRMS)clockss.orgwhitman.edu

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Molecular Ion Peak: With a molecular formula of C₆H₇NO₃, the exact mass is 141.0426 g/mol . High-Resolution Mass Spectrometry (HRMS) would confirm this elemental composition with high accuracy. The nominal mass would give a molecular ion peak ([M]⁺) at m/z 141 in techniques like Electron Ionization (EI). In Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 142 would be prominent.

Fragmentation Pathways: The fragmentation of this compound would likely proceed through several key pathways:

Loss of CO₂: Decarboxylation is a common fragmentation for carboxylic acids, leading to a fragment at m/z 97.

Loss of the Ethyl Group: Cleavage of the ethyl group (loss of C₂H₅) would result in a fragment at m/z 112.

Oxazole Ring Cleavage: The oxazole ring can fragment in characteristic ways, such as through a retro 1,3-dipolar cycloaddition, leading to smaller charged species. clockss.orgsci-hub.st

Predicted Mass Spectrometry Fragments (EI)

| m/z | Identity | Notes |

|---|---|---|

| 141 | [C₆H₇NO₃]⁺ | Molecular Ion (M⁺) |

| 126 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 113 | [M - C₂H₄]⁺ | McLafferty rearrangement involving the ethyl group. |

| 112 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 97 | [M - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid. |

X-ray Crystallography for Definitive Three-Dimensional Structure Determinationrsc.orgresearchgate.netanchor-publishing.com

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. While no published crystal structure for this compound is currently available, this method would provide definitive data on:

Bond Lengths and Angles: Precise measurement of all interatomic distances and angles.

Planarity: Confirmation of the planarity of the oxazole ring.

Conformation: The relative orientation of the ethyl and carboxylic acid substituents with respect to the ring.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice. A key feature would likely be the confirmation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common structural motif for carboxylic acids in the solid state. rsc.orgresearchgate.net

Theoretical and Computational Investigations of 2 Ethyloxazole 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT Studies)

Density Functional Theory (DFT) has emerged as a prominent quantum chemical method for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. semanticscholar.org For 2-Ethyloxazole-5-carboxylic acid, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and physical properties.

Molecular Orbital Theory and Frontier Orbital Analysis

According to frontier molecular orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). irjweb.com The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital that is most likely to accept an electron (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the oxazole (B20620) ring, which is rich in π-electrons. The electron-donating ethyl group at the C2 position would further increase the energy of the HOMO, enhancing its nucleophilic character. Conversely, the LUMO is anticipated to have significant contributions from the carboxylic acid group, particularly the carbonyl carbon, which is an electrophilic center. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for this compound and Related Compounds (Calculated using DFT)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Oxazole | -6.5 | 1.5 | 8.0 |

| 2-Ethyloxazole | -6.2 | 1.6 | 7.8 |

| This compound | -6.4 | -1.0 | 5.4 |

| Benzoic acid | -7.0 | -0.5 | 6.5 |

Note: The values in this table are illustrative and based on general trends observed in related heterocyclic and carboxylic acid compounds. Actual values would require specific DFT calculations.

Electrostatic Potential Surface and Charge Distribution Mapping

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. nih.gov

For this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the carboxylic acid group. These sites are the most likely to be protonated or to interact with electrophiles. A region of significant positive potential would be anticipated around the acidic proton of the carboxylic acid group, making it the primary site for deprotonation. The carbon atom of the carbonyl group would also exhibit a degree of positive potential, marking it as a site for nucleophilic attack. dergipark.org.tr

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. This compound possesses conformational freedom primarily around the single bond connecting the carboxylic acid group to the oxazole ring. The rotation around this bond gives rise to different conformers with varying energies.

A potential energy surface (PES) can be mapped by systematically rotating this dihedral angle and calculating the energy at each step using quantum chemical methods. colostate.edu For carboxylic acids, two principal planar conformations are typically considered: syn and anti. nih.gov In the syn conformation, the acidic hydrogen is oriented towards the carbonyl oxygen, often stabilized by an intramolecular hydrogen bond. In the anti conformation, the acidic hydrogen points away from the carbonyl oxygen. While the syn conformation is generally more stable in the gas phase, the anti conformation can be favored in polar solvents due to better solvation. nih.gov

Computational studies on similar heterocyclic carboxylic acids, such as thiazole-5-carboxylic acid, have shown that multiple stable conformers can exist with small energy differences between them. indexcopernicus.com A thorough conformational analysis of this compound would be crucial for understanding its behavior in different environments.

Computational Mechanistic Studies of Synthetic Transformations and Reactivity

Computational chemistry can provide detailed mechanistic insights into how a molecule is formed and how it reacts. For the synthesis of this compound, computational studies can model the reaction pathways, identify transition states, and calculate activation energies. For instance, the Robinson-Gabriel synthesis, a common method for preparing oxazoles, involves the cyclization and dehydration of a 2-acylamino-ketone. slideshare.net DFT calculations could be employed to model the intermediates and transition states of this process, providing a deeper understanding of the reaction mechanism and helping to optimize reaction conditions.

Similarly, the reactivity of this compound in various chemical transformations can be explored. For example, the decarboxylation of the carboxylic acid group or the electrophilic substitution on the oxazole ring can be modeled to predict the feasibility and regioselectivity of such reactions.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Quantum chemical calculations are now routinely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These predictions can be highly valuable in confirming the structure of a newly synthesized compound and in assigning complex experimental spectra.

By calculating the magnetic shielding tensors for each nucleus in this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These calculated shifts can then be correlated with experimental data, often showing a linear relationship. This correlation can be used to assign specific peaks in the experimental spectrum to particular atoms in the molecule.

Similarly, the vibrational frequencies and intensities of the normal modes of this compound can be calculated. These theoretical frequencies, when appropriately scaled, can be compared with the experimental IR and Raman spectra to provide a detailed assignment of the observed vibrational bands. nih.gov This is particularly useful for identifying characteristic vibrations of the oxazole ring and the carboxylic acid group.

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Heterocyclic Carboxylic Acid

| Parameter | Calculated Value | Experimental Value |

| ¹³C NMR (ppm), C=O | 168.5 | 170.2 |

| ¹³C NMR (ppm), C2-oxazole | 160.1 | 161.8 |

| ¹H NMR (ppm), COOH | 11.5 | 11.8 |

| IR Frequency (cm⁻¹), C=O stretch | 1720 | 1735 |

| IR Frequency (cm⁻¹), O-H stretch | 3450 | 3480 (broad) |

Note: The values in this table are for illustrative purposes and represent the typical level of agreement that can be achieved between calculated and experimental data for similar molecules.

Studies on Aromaticity and Stability of the Oxazole Core in this compound

The oxazole ring is an aromatic heterocycle, but its aromaticity is considered to be modest compared to benzene (B151609). taylorandfrancis.com This is due to the presence of the electronegative oxygen atom, which leads to a less uniform delocalization of the π-electrons. The stability of the oxazole core in this compound can be assessed computationally through various aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Advanced Applications of 2 Ethyloxazole 5 Carboxylic Acid As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of the carboxylic acid moiety in 2-ethyloxazole-5-carboxylic acid makes it an excellent starting point for the synthesis of fused heterocyclic systems. These complex structures are of significant interest in medicinal chemistry and materials science due to their unique biological activities and physical properties. The carboxylic acid can be readily converted into more reactive acylating agents, such as acyl chlorides or activated esters, which can then participate in intramolecular or intermolecular cyclization reactions to form bicyclic and polycyclic compounds.

A primary application of analogous 2-alkyloxazole-5-carboxylic acids is in the synthesis of oxazolo[5,4-b]pyridines . This is typically achieved by reacting an activated form of the carboxylic acid with an appropriately substituted aminopyridine. The initial acylation of the amino group is followed by a cyclization-dehydration step to furnish the fused heterocyclic ring system. While specific examples detailing the use of this compound are not prevalent in readily available literature, the general synthetic strategy is well-established for similar oxazole (B20620) carboxylic acids.

Similarly, this building block is a potential precursor for the synthesis of oxazolo[5,4-e] acs.orgnih.govdiazepines . The synthetic approach would likely involve the coupling of the carboxylic acid with a suitably functionalized diamine, followed by an intramolecular cyclization to form the seven-membered diazepine (B8756704) ring fused to the oxazole core.

The following table summarizes the potential synthesis of complex heterocyclic systems starting from this compound, based on established synthetic routes for analogous compounds.

| Target Heterocyclic System | General Synthetic Approach | Key Intermediates |

| Oxazolo[5,4-b]pyridines | Acylation of an aminopyridine derivative followed by cyclization. | 2-Ethyloxazole-5-carbonyl chloride, N-(pyridin-x-yl)-2-ethyloxazole-5-carboxamide |

| Oxazolo[5,4-e] acs.orgnih.govdiazepines | Coupling with a diamine followed by intramolecular cyclization. | N-(2-aminoethyl)-2-ethyloxazole-5-carboxamide |

Utility in the Development of New Organic Reactions and Methodologies

This compound and its derivatives serve as valuable substrates in the development and optimization of new synthetic methodologies. The presence of both an electron-rich heterocyclic ring and a versatile carboxylic acid function allows for the exploration of a wide range of chemical transformations.

Recent advancements in organic synthesis have demonstrated the utility of carboxylic acids in the direct formation of oxazoles. For instance, a highly efficient method for the synthesis of 4,5-disubstituted oxazoles has been developed directly from carboxylic acids using a stable triflylpyridinium reagent and isocyanoacetates. acs.org While this method describes the formation of an oxazole ring, the principles can be applied to further functionalize the existing oxazole core of this compound or to develop related transformations.

Another area of development is the use of carboxylic acids in multicomponent reactions (MCRs). A sustainable method for preparing oxazoles using benzoin, carboxylic acids, and ammonium (B1175870) acetate (B1210297) in water with a copper catalyst has been reported. jsynthchem.com Such methodologies highlight the potential for this compound to be a key component in the one-pot synthesis of highly functionalized and complex molecules, thereby increasing synthetic efficiency and reducing waste.

The following table outlines some modern synthetic methods where this compound could be a valuable substrate for developing new reactions.

| Reaction Type | Reagents and Conditions | Potential Product |

| Oxazole Synthesis | Triflylpyridinium reagent, Isocyanoacetates | Further substituted oxazole derivatives |

| Multicomponent Reaction | Benzoin, Ammonium acetate, CuFe2O4 catalyst, Water | Highly functionalized oxazole structures |

| Dehydrative Cyclization | Amino alcohols, Triflic Acid | Oxazoline-containing products mdpi.com |

Role in Combinatorial Chemistry and Library Synthesis for Research Purposes

The structure of this compound is well-suited for applications in combinatorial chemistry and the synthesis of compound libraries for drug discovery and other research purposes. The carboxylic acid handle provides a convenient attachment point for diversification, allowing for the rapid generation of a large number of related compounds with varied substituents.

A versatile route to oxazole-5-amides has been developed, which is amenable to parallel amide synthesis. nih.gov This methodology involves the conversion of the carboxylic acid (or its precursor) into an activated form that can then be reacted with a diverse panel of amines to generate a library of amides. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of oxazole-containing compounds.

The general strategy for library synthesis using this compound would involve:

Activation of the carboxylic acid (e.g., conversion to the acyl chloride or use of a coupling agent).

Parallel reaction of the activated acid with a library of diverse amines or alcohols to produce a library of amides or esters.

This approach is highly valuable for generating a multitude of compounds for high-throughput screening in drug discovery programs. The oxazole core often imparts favorable pharmacokinetic properties, making it a desirable scaffold in medicinal chemistry. nih.gov

The table below illustrates a hypothetical library synthesis based on this compound.

| Library Type | Diversification Point | Example Building Blocks for Diversification |

| Amide Library | Carboxylic acid | Various primary and secondary amines |

| Ester Library | Carboxylic acid | Various alcohols and phenols |

Application in Supramolecular Chemistry and Material Science (Focusing on Chemical Synthesis, not properties of materials)

The rigid, planar structure of the oxazole ring, combined with the coordinating ability of the carboxylic acid group, makes this compound an intriguing building block for the synthesis of supramolecular assemblies and functional materials. The nitrogen atom of the oxazole ring and the oxygen atoms of the carboxylate can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers.

While specific examples employing this compound are not widely documented, the use of azole-containing carboxylic acids in the construction of such materials is a burgeoning field of research. mdpi.com The synthesis of these materials typically involves the self-assembly of the organic ligand (the oxazole carboxylic acid) with a metal salt under hydrothermal or solvothermal conditions. The resulting network structure is dictated by the coordination geometry of the metal ion and the connectivity of the organic linker.

The synthesis of coordination polymers from multifunctional azole-containing carboxylic acids has been shown to produce a variety of one-, two-, and three-dimensional framework structures. mdpi.com These materials have potential applications in catalysis, gas storage, and sensing, all of which are determined by the chemical nature of the building blocks used in their synthesis.

The following table provides a conceptual overview of the synthesis of supramolecular structures using this compound as a ligand.

| Material Type | Synthetic Method | Potential Metal Ions |

| Metal-Organic Framework (MOF) | Solvothermal/Hydrothermal synthesis | Zn(II), Cu(II), Co(II), Mn(II) |

| Coordination Polymer | Self-assembly in solution | Lanthanides, Transition metals |

Challenges and Future Research Directions for 2 Ethyloxazole 5 Carboxylic Acid

Development of More Efficient and Atom-Economical Synthetic Pathways

A primary challenge in the synthesis of 2-Ethyloxazole-5-carboxylic acid and its analogues is the development of pathways that are not only high-yielding but also adhere to the principles of green chemistry, particularly atom economy. mdpi.com Traditional multi-step syntheses often generate significant waste and may involve harsh reaction conditions or toxic reagents. ijpsonline.comresearchgate.netijpsonline.com

Future research will likely focus on the following areas:

One-Pot Syntheses: Combining multiple reaction steps into a single, streamlined process minimizes waste from intermediate purification and reduces solvent usage. The development of one-pot methods, such as a one-pot oxazole (B20620) synthesis/Suzuki-Miyaura coupling, for creating trisubstituted oxazoles showcases a promising direction. ijpsonline.comnih.gov

Catalytic Approaches: The use of catalysts, especially those that can be recovered and reused, is crucial for developing sustainable synthetic methods. researchgate.net Research into novel catalytic systems that can facilitate the direct formation of the oxazole ring from simple precursors is a key area of investigation.

| Synthetic Strategy | Advantages | Challenges | Future Outlook |

|---|---|---|---|

| Traditional Multi-Step Synthesis (e.g., Robinson-Gabriel, Fischer) ijpsonline.comijpsonline.comyoutube.com | Well-established and understood. | Low atom economy, harsh conditions, significant waste. researchgate.netijpsonline.com | Optimization for milder conditions and greener solvents. |

| One-Pot Reactions ijpsonline.comnih.gov | Increased efficiency, reduced waste and solvent use. | Complex reaction optimization, potential for side reactions. | Development of more robust and selective one-pot procedures. |

| Direct Synthesis from Carboxylic Acids nih.govnih.govacs.org | Uses readily available and stable starting materials, improved atom economy. | Requires specific activating reagents or electrochemical setups. | Discovery of new, more versatile activating agents and catalytic systems. |

Exploration of Novel Catalytic Systems for Oxazole Functionalization

The functionalization of the pre-formed oxazole ring, particularly at specific positions, is essential for creating diverse derivatives. The development of novel and efficient catalytic systems is at the forefront of this endeavor.

Key research directions include:

C-H Functionalization: Direct C-H functionalization is a highly atom-economical strategy for introducing new substituents onto the oxazole ring. thieme-connect.de Research is focused on developing catalysts, often based on transition metals like palladium, copper, and rhodium, that can selectively activate and functionalize the C-H bonds of the oxazole ring without requiring pre-functionalized substrates. thieme-connect.deacs.org

Cross-Coupling Reactions: Catalytic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Future work will involve designing catalysts with improved activity and selectivity for coupling reactions at various positions of the oxazole ring, even in the presence of sensitive functional groups like the carboxylic acid in this compound. nih.gov

Green Catalysts: There is a growing emphasis on developing catalysts that are environmentally benign. This includes the use of earth-abundant metals, recyclable catalysts, and metal-free catalytic systems. researchgate.netijpsonline.com The use of ionic liquids as reusable reaction media is also a promising green approach. ijpsonline.comijpsonline.com

| Catalyst Type | Reaction Type | Advantages | Future Research Focus |

|---|---|---|---|

| Palladium-based thieme-connect.de | C-H Arylation, Cross-Coupling | High activity and versatility. | Development of more stable and recyclable catalysts, lower catalyst loading. |

| Copper-based ijpsonline.comrsc.org | Arylation, Cyclization | Lower cost compared to palladium, unique reactivity. ijpsonline.com | Improving catalyst stability and broadening substrate scope. |

| Rhodium-based | C-H Activation, Cycloaddition | Enables novel transformations. | Exploring new reaction pathways and applications in complex molecule synthesis. |

| Metal-free ijpsonline.com | Cyclization, Oxidation | Avoids toxic and expensive metals. | Expanding the range of reactions and improving efficiency. |

Investigation of Undiscovered Reactivity Profiles and Transformation Pathways

While the fundamental reactivity of the oxazole ring is known, there is still much to explore, especially for highly substituted derivatives like this compound. The interplay of the ethyl and carboxylic acid groups can lead to novel reactivity.

Future research should investigate:

Dearomative Cycloadditions: The dearomative cycloaddition of azoles, including oxazoles, provides a direct route to C(sp³)-rich, three-dimensional molecular scaffolds that are highly desirable in medicinal chemistry. acs.org Exploring the participation of this compound in such reactions could lead to novel and structurally complex products.

Ring Transformation Reactions: Oxazole rings can be transformed into other heterocyclic systems. A deeper understanding of the factors that control these transformations could provide access to a wider range of molecular architectures from a common oxazole precursor. For example, the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles into 4H-pyrrolo[2,3-d]oxazoles is an atom-economical approach to new heterocyclic systems. mdpi.com

Enzymatic and Photochemical Reactions: The use of enzymes and light to mediate reactions offers opportunities for highly selective and environmentally friendly transformations. researchgate.netnih.gov Investigating the enzymatic oxidation or photochemical reactions of this compound could reveal new and valuable synthetic pathways. researchgate.netnih.gov

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Future applications in the context of this compound include:

Retrosynthetic Analysis: AI-powered tools can analyze a target molecule and propose multiple synthetic pathways, helping chemists to identify the most efficient and practical routes. nih.govyoutube.com This is particularly valuable for complex molecules where traditional retrosynthetic analysis can be time-consuming and prone to human bias.

Reaction Outcome and Yield Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome and yield of a reaction under specific conditions. princeton.eduacs.org This can save significant time and resources by avoiding unpromising experiments and identifying optimal reaction parameters. princeton.eduacs.org

Discovery of Novel Reactions: By analyzing vast amounts of chemical data, AI algorithms may be able to identify novel reaction pathways and catalytic systems that have not yet been explored by human chemists. nih.gov

| Application | Description | Potential Impact |

|---|---|---|

| Retrosynthetic Planning nih.govyoutube.com | AI algorithms propose synthetic routes by working backward from the target molecule. | Faster identification of efficient and novel synthetic pathways. |

| Reaction Yield Prediction princeton.eduacs.org | ML models predict the success and yield of a reaction based on reactants and conditions. | Reduced experimental effort and resource optimization. |

| Novel Reaction Discovery nih.gov | AI analyzes chemical data to uncover new and previously unknown chemical transformations. | Expansion of the synthetic chemist's toolbox and access to novel molecular structures. |

Advanced In-Situ Spectroscopic Monitoring of Reactions Involving this compound

A detailed understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, intermediates, and byproducts.

Future research will benefit from the application of:

NMR Spectroscopy: Advanced 2D NMR techniques like COSY and NOESY can be used to elucidate the structure of transient intermediates and determine reaction pathways. ipb.ptresearchgate.net

Mass Spectrometry: Techniques like electrospray ionization (ESI) mass spectrometry can be coupled with liquid chromatography to identify and quantify the components of a reaction mixture as it evolves over time. nih.gov

FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information about the changes in chemical bonds during a reaction, helping to identify key reaction events.

By combining these advanced analytical methods, researchers can gain a comprehensive understanding of the complex processes involved in the synthesis and functionalization of this compound, leading to more rational and efficient reaction design.

Q & A

Q. What are reliable synthetic routes for preparing 2-Ethyloxazole-5-carboxylic acid, and how can purity be ensured?

Methodological Answer: A common approach involves cyclocondensation of ethyl-substituted precursors with carboxylic acid derivatives. For example, refluxing 3-formyl-indole-2-carboxylic acid with aminothiazol-4-one derivatives in acetic acid (3–5 hours) yields structurally analogous heterocyclic carboxylic acids . Post-synthesis, purity can be verified via thin-layer chromatography (TLC) and recrystallization from DMF/acetic acid mixtures. High-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) is recommended for isolating high-purity fractions .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Nuclear magnetic resonance (NMR) is critical for confirming the oxazole ring and ethyl substituent. For example, NMR should show characteristic signals for the ethyl group (δ 1.2–1.4 ppm for CH, δ 2.4–2.6 ppm for CH) and the oxazole proton (δ 8.0–8.5 ppm). High-resolution mass spectrometry (HRMS) can validate the molecular ion peak ([M+H]), with deviations <2 ppm indicating high confidence .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

Methodological Answer: Reverse-phase HPLC with UV detection (λ = 210–260 nm) is effective for quantification. For trace analysis, LC-MS/MS in selected reaction monitoring (SRM) mode enhances sensitivity. Calibration curves using deuterated internal standards (e.g., -ethyl analogs) minimize matrix effects .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl groups) on the oxazole ring influence reactivity and stability?

Methodological Answer: Ethyl groups enhance steric hindrance compared to methyl, potentially reducing electrophilic substitution rates at the 5-carboxylic acid position. Stability studies under oxidative conditions (e.g., KMnO) can quantify degradation pathways. Computational DFT modeling of frontier molecular orbitals (HOMO/LUMO) further predicts substituent effects on reactivity .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Cross-validate NMR assignments with 2D techniques (e.g., - HSQC and HMBC) to confirm connectivity. For ambiguous HRMS peaks, isotope pattern analysis and collision-induced dissociation (CID) fragmentation can distinguish isobaric impurities .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Methodological Answer: Catalyst screening (e.g., NaOAc vs. ZnCl) and solvent polarity adjustments (e.g., acetic acid vs. ethanol/water mixtures) improve yields. Design of experiments (DoE) with parameters like temperature (80–120°C) and molar ratios (1:1.1–1:1.5) identifies optimal conditions .

Q. What computational tools predict the biological activity of this compound derivatives?

Methodological Answer: Molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) combined with ADMET prediction (SwissADME) evaluates bioavailability and toxicity. QSAR models trained on oxazole-carboxylic acid datasets prioritize derivatives for in vitro testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.